2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-18-9-5-2-6-14(18)12-22-19(25)13-24-20(26)11-10-17(23-24)15-7-3-4-8-16(15)21/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXKSMPBMRJSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.
Attachment of the Methoxybenzyl Group: The final step involves the acylation of the pyridazinone derivative with 2-methoxybenzyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific enzymes or receptors.
Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridazinone core is responsible for its biological activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine: The target compound’s 2-fluorophenyl group (compared to 2-chlorophenyl in ) may improve metabolic stability and binding affinity due to fluorine’s electronegativity.
- Methoxybenzyl vs. Phenethyl/Naphthyl : The 2-methoxybenzyl group in the target compound likely improves solubility compared to the lipophilic naphthyl group in . However, the phenethyl group in may enhance membrane permeability.
- Heterocyclic Moieties : Compounds with furyl () or indole () substituents exhibit divergent activities, such as neuroprotection, attributed to π-π stacking interactions with neural receptors.
Molecular Weight and Drug-Likeness
The target compound (375.37 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol). Smaller derivatives like (349.8 g/mol) may exhibit better CNS penetration, while larger analogs like (413.5 g/mol) could face challenges in absorption.
Biological Activity
The compound 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyridazinyl core.
- A fluorophenyl substituent.
- An N-(2-methoxybenzyl) acetamide group.
These structural components are believed to contribute significantly to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the pyridazinyl moiety stabilizes the overall structure. The compound may modulate various biological pathways through:
- Enzyme inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It may act as an agonist or antagonist at certain receptor sites.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticonvulsant Activity
Studies have shown that derivatives of pyridazinyl compounds exhibit anticonvulsant properties. The incorporation of fluorine into the structure is believed to enhance metabolic stability and efficacy against seizures. In particular, compounds similar to this compound have demonstrated significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests .
Antitumor Activity
Recent studies have suggested potential antitumor effects of pyridazinyl derivatives. The ability of these compounds to inhibit tumor growth may be linked to their interference with cancer cell signaling pathways. Research is ongoing to elucidate the specific mechanisms involved in their antitumor activity.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles of pyridazinyl derivatives:
- Anticonvulsant Screening : In a study evaluating various N-phenylacetamide derivatives, compounds with similar structures showed significant protection against seizures in animal models at specific doses . The introduction of fluorine was crucial for enhancing anticonvulsant activity.
- SAR Studies : Structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining biological activity. For instance, modifications to the acetamide moiety can lead to variations in potency and selectivity against target enzymes.
- Toxicity Assessments : Acute neurological toxicity was assessed using rotarod tests, providing critical data on the safety profile of these compounds during initial screenings .
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Cell-based assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to controls like doxorubicin .
- Data contradiction resolution : Discrepancies in cytotoxicity (e.g., varying IC₅₀ across studies) may stem from differences in cell culture conditions (e.g., serum concentration, passage number). Standardizing protocols and using orthogonal assays (e.g., flow cytometry for apoptosis) can validate results .
How can reaction conditions be optimized to improve yield during the final condensation step?
Advanced Research Question
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction rates .
- Catalyst screening : Test coupling agents (e.g., DCC vs. EDC) to minimize racemization and byproducts.
- Temperature control : Maintaining 0–5°C during acetamide coupling prevents thermal degradation of the pyridazinyl intermediate .
How do computational studies predict the compound’s interaction with chemokine receptors, and what experimental validation is required?
Advanced Research Question
- Molecular docking : Models suggest the fluorophenyl group occupies hydrophobic pockets in CXCR4 receptors, while the methoxybenzyl moiety interacts with polar residues (e.g., Asp171) .
- Validation : Surface plasmon resonance (SPR) or competitive binding assays using labeled ligands (e.g., AMD3100) confirm predicted binding affinities .
What strategies address stability issues of the compound under physiological conditions?
Advanced Research Question
- pH stability studies : The acetamide bond is prone to hydrolysis at pH < 3 or > 10. Buffered formulations (pH 6–8) or prodrug modifications (e.g., ester masking) enhance stability .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the pyridazinyl core .
How does structure-activity relationship (SAR) analysis guide the design of derivatives with improved potency?
Advanced Research Question
- Substituent variation : Replacing 2-methoxybenzyl with 2-hydroxybenzyl () reduces logP by ~0.5, improving solubility but decreasing cell permeability .
- Bioisosteric replacement : Swapping the pyridazinyl oxygen with sulfur (e.g., thiophene analog in ) alters electron density, affecting target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
